3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene
Description
3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[64002,6]dodeca-1(8),2(6),3,9,11-pentaene is a complex organic compound characterized by its unique structure, which includes sulfur, chlorine, and nitrogen atoms
Properties
CAS No. |
135489-09-7 |
|---|---|
Molecular Formula |
C13H7ClN4S3 |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene |
InChI |
InChI=1S/C13H7ClN4S3/c14-11-10-9(15-18-16-11)8-12(17-21-13(8)20-10)19-6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
XPFQXPQMGNLCTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NSC3=C2C4=C(S3)C(=NN=N4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene involves multiple steps. One common synthetic route includes the reaction of benzyl mercaptan with a chlorinated precursor under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve scaling up this process and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The sulfur and chlorine atoms in the compound play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds include:
- 9-chloro-3,7-dithia-5,10,12-triazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),4,8,10-pentaene
- 4,5-dibromo-10,11$l^{4}-dithia-6,7,8,9-tetrazatricyclo[BLAH.BLAH.BLAH …
Compared to these compounds, 3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties.
Biological Activity
3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene is a complex organic compound notable for its unique polycyclic structure that incorporates multiple sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of approximately 351.9 g/mol. The compound's intricate arrangement of heteroatoms suggests potential applications in medicinal chemistry and various biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes due to its structural complexity. Each step requires careful optimization to achieve high yields and purity of the final product. The synthesis often includes reactions involving sulfur monochloride and various thiol derivatives to introduce the benzylsulfanyl group effectively.
Biological Activity
Research indicates that compounds containing sulfur and nitrogen heterocycles frequently exhibit significant biological activities. Preliminary studies suggest that 3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene may possess the following biological activities:
- Antimicrobial Effects : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Properties : The presence of sulfur and nitrogen in the structure is often associated with anticancer activity.
- Enzyme Inhibition : There is potential for this compound to act as an enzyme inhibitor due to its structural features.
Interaction Studies
Interaction studies focus on the binding affinities of 3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene with various biological targets. These studies are essential for advancing the compound towards clinical applications.
Comparative Analysis with Similar Compounds
To understand the potential of this compound better, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzothiazole Derivatives | Contains benzene fused with thiazole | Antimicrobial |
| Thiadiazole Compounds | Two nitrogen atoms in a five-membered ring | Anticancer |
| Dithiocarbamate Derivatives | Contains dithiocarbamate functional group | Enzyme inhibition |
The uniqueness of 3-benzylsulfanyl-9-chloro-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene lies in its specific arrangement of heteroatoms and polycyclic structure that may confer distinct biological properties not observed in these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
